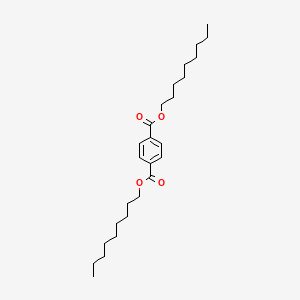
Dinonyl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonyl terephthalate is an organic compound belonging to the family of phthalates. It is an ester derived from terephthalic acid and nonyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. Dinonyl terephthalate is known for its excellent performance in various industrial applications due to its chemical stability and low volatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dinonyl terephthalate is synthesized through the esterification reaction between terephthalic acid and nonyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of dinonyl terephthalate involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. After the reaction is complete, the product is purified through distillation or crystallization to obtain dinonyl terephthalate with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Dinonyl terephthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dinonyl terephthalate can be hydrolyzed back to terephthalic acid and nonyl alcohol.
Oxidation: Under oxidative conditions, the nonyl groups can be oxidized to form carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Terephthalic acid and nonyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of nonyl groups.
Substitution: Ester derivatives with different substituents replacing the nonyl groups.
Applications De Recherche Scientifique
Dinonyl terephthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the manufacturing of consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, clothing, footwear, and children’s toys.
Mécanisme D'action
The mechanism of action of dinonyl terephthalate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties such as flexibility, durability, and resistance to cracking. Additionally, dinonyl terephthalate’s chemical stability and low volatility contribute to its effectiveness as a plasticizer in various applications.
Comparaison Avec Des Composés Similaires
Dinonyl terephthalate can be compared with other similar phthalate plasticizers, such as:
Diisononyl phthalate (DINP): Similar in structure and function, but with different alkyl chain lengths and branching.
Diisodecyl phthalate (DIDP): Another phthalate plasticizer with longer alkyl chains, providing different mechanical properties.
Diundecyl phthalate (DUP): Similar to DIDP but with even longer alkyl chains, offering unique flexibility and stability characteristics.
Uniqueness: Dinonyl terephthalate is unique due to its specific combination of terephthalic acid and nonyl alcohol, which imparts distinct properties such as optimal flexibility, low volatility, and chemical stability. These characteristics make it a preferred choice for various industrial applications where high-performance plasticizers are required.
Propriétés
Numéro CAS |
4654-27-7 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
dinonyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-15-21-29-25(27)23-17-19-24(20-18-23)26(28)30-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |
Clé InChI |
UBXIPPSTBVKKIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


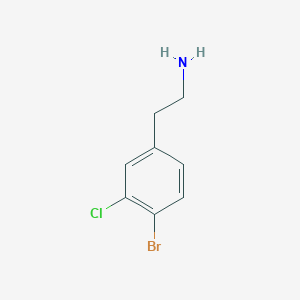
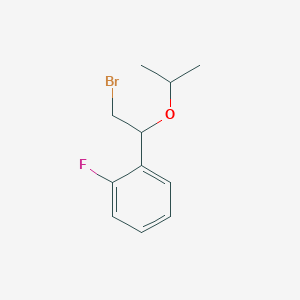

![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
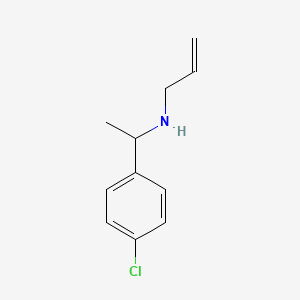
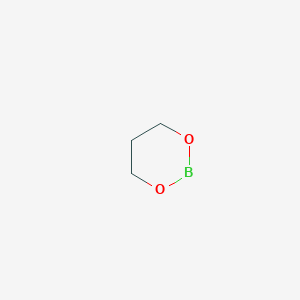
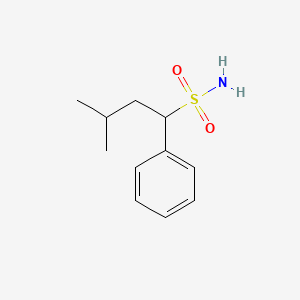
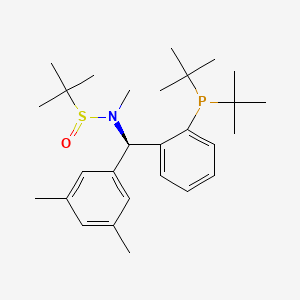
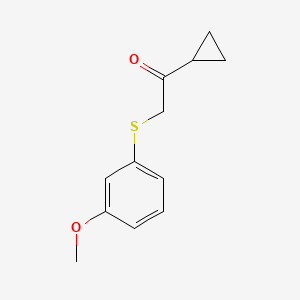
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
